molecular formula C19H29NO3 B1245118 Protoemetinol

Protoemetinol

Cat. No. B1245118
M. Wt: 319.4 g/mol
InChI Key: HZYOXXWBFOLHRJ-ZQIUZPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protoemetinol is a natural product found in Alangium salviifolium with data available.

Scientific Research Applications

Synthesis and Chemical Properties

Protoemetinol has been a subject of interest in synthetic organic chemistry, particularly in developing concise and efficient synthetic routes. M. J. Palframan, A. Parsons, and Paul D. Johnson (2011) demonstrated a novel and short route for the synthesis of (±)-protoemetinol and its isomers, which has potential applications in synthesizing Alangium and Mitragyna alkaloids. This process involves a key step of 6-exo-trig cyclisation of a vinyl radical (Palframan, Parsons, & Johnson, 2011). Similarly, Hyunyoung Moon et al. (2015) achieved the stereoselective synthesis of (−)-protoemetinol through a unique synthetic route involving an aza-Claisen rearrangement and acid-catalyzed transannulation (Moon et al., 2015).

Applications in Biological and Medical Research

Protoemetinol and its analogues have potential applications in various biological and medical research areas. The properties and synthetic methodologies of protoemetinol are relevant for studying and developing novel pharmaceutical compounds. J. M. Takacs and S. C. Boito (1995) highlighted the utility of an iron-catalyzed cyclization method for synthesizing protoemetinol homologues, demonstrating its relevance in creating analogues of natural products like psychotrine (Takacs & Boito, 1995).

Role in Understanding Cellular Processes

Research involving protoemetinol extends to understanding cellular processes and the role of proto-oncogenes. For example, studies on N-myc, a gene sharing homology with the proto-oncogene c-myc, have implications in understanding the growth and differentiation of normal cells and the pathogenesis of tumors like neuroblastoma and retinoblastoma. This line of research, though not directly involving protoemetinol, falls under the broader scope of studying protooncogenes and their effects on cellular processes (Thiele, Reynolds, & Israel, 1985).

properties

Product Name

Protoemetinol

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]ethanol

InChI

InChI=1S/C19H29NO3/c1-4-13-12-20-7-5-15-10-18(22-2)19(23-3)11-16(15)17(20)9-14(13)6-8-21/h10-11,13-14,17,21H,4-9,12H2,1-3H3/t13-,14-,17-/m0/s1

InChI Key

HZYOXXWBFOLHRJ-ZQIUZPCESA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CCO)OC)OC

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CCO)OC)OC

synonyms

protoemetinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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